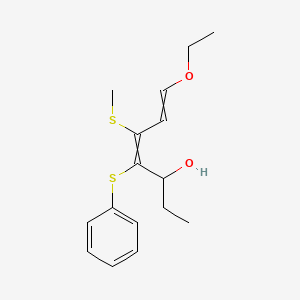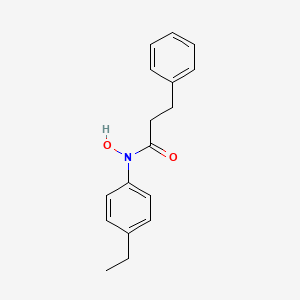
N-(4-Ethylphenyl)-N-hydroxy-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Ethylphenyl)-N-hydroxy-3-phenylpropanamide is an organic compound that belongs to the class of hydroxamic acids. These compounds are known for their ability to form stable complexes with metal ions, making them useful in various fields such as analytical chemistry, chelation therapy, and mineral processing . The compound’s structure consists of a phenyl group attached to a propanamide backbone, with an ethyl group at the para position of the phenyl ring and a hydroxylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethylphenyl)-N-hydroxy-3-phenylpropanamide typically involves the reaction of 4-ethylphenylamine with 3-phenylpropanoic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up for large-scale production. The use of automated systems and real-time monitoring ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethylphenyl)-N-hydroxy-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxylamine moiety can be oxidized to form the corresponding nitroso compound.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-Ethylphenyl)-N-hydroxy-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to chelate metal ions.
Medicine: Explored for its potential use in chelation therapy to treat heavy metal poisoning.
Mechanism of Action
The mechanism of action of N-(4-Ethylphenyl)-N-hydroxy-3-phenylpropanamide involves its ability to chelate metal ions. The hydroxylamine moiety forms a stable complex with metal ions, which can inhibit the activity of metalloenzymes by blocking their active sites . This chelation process can disrupt various biological pathways, making the compound useful in both therapeutic and industrial applications.
Comparison with Similar Compounds
Similar Compounds
N-Phenylhydroxylamine: Similar in structure but lacks the ethyl group on the phenyl ring.
N-Hydroxy-3-phenylpropanamide: Similar backbone but lacks the ethyl group on the phenyl ring.
4-Ethylphenylhydroxylamine: Similar in structure but lacks the propanamide moiety.
Uniqueness
N-(4-Ethylphenyl)-N-hydroxy-3-phenylpropanamide is unique due to the presence of both the ethyl group on the phenyl ring and the hydroxylamine moiety. This combination enhances its ability to form stable metal complexes and provides distinct chemical reactivity compared to its analogs .
Properties
CAS No. |
918107-08-1 |
|---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-N-hydroxy-3-phenylpropanamide |
InChI |
InChI=1S/C17H19NO2/c1-2-14-8-11-16(12-9-14)18(20)17(19)13-10-15-6-4-3-5-7-15/h3-9,11-12,20H,2,10,13H2,1H3 |
InChI Key |
HORYXXPWKSSMRB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C(=O)CCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B12607545.png)
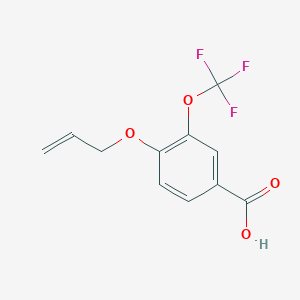
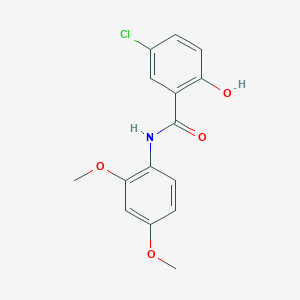
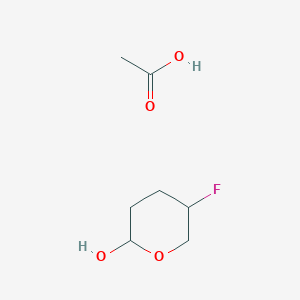
![1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B12607566.png)
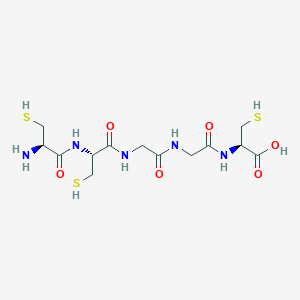
![2-(Chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride](/img/structure/B12607582.png)
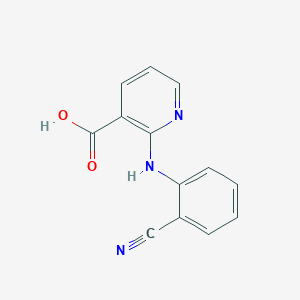
![N-Pyridin-4-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B12607605.png)
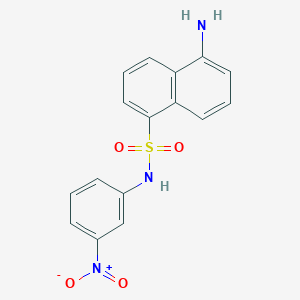
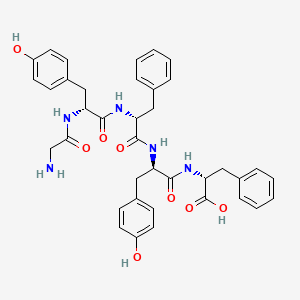
![1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride](/img/structure/B12607632.png)
![4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline](/img/structure/B12607633.png)
